![molecular formula C19H20F2N2O B4183033 1-(2,6-difluorobenzoyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4183033.png)
1-(2,6-difluorobenzoyl)-4-(4-methylbenzyl)piperazine
Overview
Description
1-(2,6-difluorobenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as DF-MBP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has shown potential in various biological applications, including medicinal chemistry and neuroscience.
Mechanism of Action
DF-MBP is believed to exert its effects through the modulation of serotonin and dopamine receptors. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and cognition. DF-MBP has also been shown to bind to the dopamine D2 receptor, which is involved in reward processing.
Biochemical and Physiological Effects:
DF-MBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can modulate mood and reward processing in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of DF-MBP is its potential as a modulator of the serotonin and dopamine systems, which are involved in various physiological processes. However, one limitation is its relatively low potency compared to other compounds that target these receptors.
Future Directions
There are several future directions for the scientific research on DF-MBP. One potential direction is the investigation of its potential as an anti-inflammatory and anti-tumor agent. Another direction is the study of its potential as a modulator of the serotonin and dopamine systems in the context of various neuropsychiatric disorders. Additionally, the development of more potent analogs of DF-MBP may be a promising avenue for future research.
Scientific Research Applications
DF-MBP has shown potential in various scientific research applications, including medicinal chemistry and neuroscience. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In neuroscience, it has been studied for its potential as a modulator of the serotonin and dopamine systems, which are involved in mood regulation and reward processing.
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14-5-7-15(8-6-14)13-22-9-11-23(12-10-22)19(24)18-16(20)3-2-4-17(18)21/h2-8H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGZIOGVUVFIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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